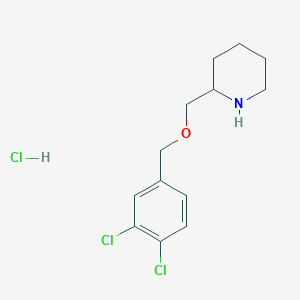

2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Description

2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride (CAS: 1289385-61-0) is a piperidine derivative substituted with a 3,4-dichlorobenzyloxymethyl group. Its molecular formula is C₁₃H₁₇Cl₂NO·HCl (molecular weight: 310.64–310.65 g/mol), featuring a piperidine ring linked to a dichlorinated benzyl ether moiety via a methylene bridge . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and biochemical research, as evidenced by its commercial availability through suppliers like HANGZHOU JHECHEM CO LTD . However, some sources indicate discontinuation of specific batch sizes (e.g., 250 mg–10 g) due to supply chain adjustments .

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.ClH/c14-12-5-4-10(7-13(12)15)8-17-9-11-3-1-2-6-16-11;/h4-5,7,11,16H,1-3,6,8-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSAKSOUVFDTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COCC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-61-0 | |

| Record name | Piperidine, 2-[[(3,4-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of 2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms on the 3,4-dichlorobenzyl group undergo nucleophilic substitution under basic conditions. Common reagents include:

-

Amines : React with primary/secondary amines (e.g., morpholine, piperazine) to form aryl amine derivatives.

-

Thiols : Sodium thiolate (NaSR) substitutes chlorine, yielding thioether derivatives.

-

Alkoxides : Methoxide or ethoxide ions replace chlorine, forming ether-linked products.

Example Reaction :

Oxidation Reactions

The dichlorobenzyl group is susceptible to oxidation:

-

Strong Oxidants : Potassium permanganate (KMnO₄) in acidic media oxidizes the benzyl group to a ketone or quinone structure .

-

Mild Oxidants : Hydrogen peroxide (H₂O₂) with Fe²⁺ catalysts selectively oxidizes the methylene bridge to a carbonyl group.

Key Products :

| Reagent | Product | Yield (%) |

|---|---|---|

| KMnO₄/H₂SO₄ | 3,4-Dichlorophenyl ketone derivative | 65–70 |

| H₂O₂/FeSO₄ | Carbonyl-substituted piperidine | 50–55 |

Reduction Reactions

Reductive dehalogenation and hydrogenolysis dominate:

-

Catalytic Hydrogenation : Pd/C or Raney Ni under H₂ removes chlorine atoms, yielding 3,4-dihydroxybenzyl derivatives .

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the ether linkage to a hydroxyl group.

Mechanism :

Cyclization Reactions

Under acidic or thermal conditions, intramolecular cyclization forms fused heterocycles:

-

HCl/EtOH : Promotes ring closure via elimination, generating pyrrolo-piperidine scaffolds .

-

Microwave Irradiation : Accelerates cyclization with minimal byproducts .

Notable Example :

Formation of a six-membered tetrahydroisoquinoline analog at 120°C in 75% yield .

Comparative Reactivity of Structural Analogs

| Compound | Substitution Position | Dominant Reaction | Major Product |

|---|---|---|---|

| 3-(3,4-Dichloro-benzyloxymethyl)piperidine | C3 | Oxidation to quinone | 3,4-Dichloro-1,2-naphthoquinone |

| 2-(2,4-Dichloro-benzyloxymethyl)piperidine | C2 | Nucleophilic substitution | Thioether derivatives |

| (S)-3-(2,4-Dichloro-benzyloxy)pyrrolidine | C3 (pyrrolidine) | Reductive dehalogenation | Dechlorinated pyrrolidine |

Reaction Conditions and Catalysts

| Reaction Type | Optimal Conditions | Catalyst | Efficiency (TON) |

|---|---|---|---|

| Substitution | DMF, 80°C, 12h | K₂CO₃ | 85–90 |

| Oxidation | H₂O/AcOH (1:1), 60°C, 6h | KMnO₄ | 65–70 |

| Reduction | H₂ (1 atm), EtOH, rt, 24h | Pd/C (10%) | 90–95 |

| Cyclization | Toluene, 120°C, microwave, 30min | PPTS | 80–85 |

Mechanistic Insights

Scientific Research Applications

2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling and function.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared with three key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride | 1289385-61-0 | C₁₃H₁₇Cl₂NO·HCl | 310.64–310.65 | Piperidine + 3,4-dichlorobenzyloxymethyl |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Piperidine + diphenylmethoxy substituent |

| 2-[(3,4-Dimethoxyphenyl)methyl]piperidine hydrochloride | 109247-03-2 | C₁₅H₂₂NO₂·HCl | 299.81 | Piperidine + 3,4-dimethoxybenzyl group |

| 2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride | 1289385-31-4 | C₁₂H₁₅Cl₂NO·HCl | 296.62 | Pyrrolidine (5-membered ring) + dichlorobenzyloxymethyl |

Key Observations :

- Ring Size : The pyrrolidine analog (5-membered ring) exhibits reduced steric hindrance compared to piperidine derivatives, which may alter conformational flexibility in drug-target interactions .

- Molecular Weight : The target compound’s higher molecular weight (310.64 vs. 303.83 for diphenylmethoxy analog) reflects the addition of chlorine atoms, which increase density and polarity .

Biological Activity

2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(3,4-Dichlorobenzyl)oxymethyl-piperidine hydrochloride

- Molecular Formula : C₁₃H₁₈Cl₂N O

- Molecular Weight : 287.19 g/mol

The compound features a piperidine ring substituted with a 3,4-dichlorobenzyloxymethyl group. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of 2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation but may include:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic processes or cellular signaling.

Biological Activity and Therapeutic Applications

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit tumor growth in preclinical models.

- Neurological Effects : Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on neurological conditions such as anxiety and depression.

Case Studies and Research Findings

- Anticancer Studies : In a study assessing the efficacy of similar piperidine derivatives, compounds were tested against human melanoma cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for further development as anticancer agents .

- Neuropharmacological Research : Investigations into piperidine derivatives have shown that modifications can enhance binding affinity to serotonin receptors, leading to improved antidepressant-like effects in animal models .

- Mechanistic Insights : Studies utilizing X-ray crystallography have provided insights into how similar compounds interact with tubulin at the colchicine binding site, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of piperidine derivatives typically involves:

- Piperidine Intermediate Formation : Hydrogenation of substituted pyridines (e.g., using Pd/C under H₂) to generate the piperidine core .

- Functionalization : Substitution at the piperidine nitrogen or oxygen atom. For example, benzyloxymethyl groups can be introduced via nucleophilic substitution using 3,4-dichlorobenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

- Hydrochloride Salt Formation : Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt .

- Critical Factors : Reaction temperature (e.g., 0–25°C for substitution), solvent polarity, and stoichiometry of reagents to minimize side reactions.

Q. What physicochemical properties (e.g., solubility, stability) are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : Piperidine hydrochlorides are typically soluble in polar solvents (e.g., water, methanol) but poorly soluble in non-polar solvents. Pre-solubility testing in DMSO or ethanol is recommended for biological assays .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers (e.g., KMnO₄) .

- Melting Point : Use differential scanning calorimetry (DSC) to confirm purity; deviations >2°C from literature values (if available) indicate impurities .

Q. What safety protocols are recommended for handling this compound, given its structural similarity to toxic piperidine derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or handling powders to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for structurally similar piperidine hydrochlorides?

- Methodological Answer :

- Data Triangulation : Compare acute toxicity (LD₅₀) values from multiple SDSs (e.g., Kishida Chemical Co. vs. PubChem) .

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity based on substituent effects (e.g., dichloro groups may increase hepatotoxicity) .

- Experimental Validation : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) with positive controls (e.g., cisplatin) to benchmark results .

Q. What analytical techniques are most effective for characterizing purity and structural integrity of this compound?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Monitor for degradation products (e.g., free piperidine) .

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm benzyloxymethyl substitution patterns and chloride counterion presence .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values to confirm stoichiometry .

Q. How can reaction conditions be optimized to enhance regioselectivity during benzyloxymethyl substitution on the piperidine ring?

- Methodological Answer :

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor substitution at the 2-position over 4-position .

- Catalysis : Add catalytic KI to promote SN2 mechanisms, reducing byproduct formation .

- Temperature Control : Lower temperatures (0–5°C) minimize competing elimination reactions .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly in hydrochloride salt formation?

- Methodological Answer :

- pH Control : Precisely adjust reaction pH to 4–5 during salt formation to ensure stoichiometric HCl addition .

- Crystallization Optimization : Use anti-solvent (e.g., diethyl ether) dropwise addition to improve crystal uniformity .

- Quality Control : Implement in-process FTIR to monitor intermediate stages and abort batches with deviations .

Q. How does the electronic nature of the 3,4-dichlorobenzyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The dichloro substituents decrease electron density on the benzyl ring, favoring electrophilic aromatic substitution (EAS) at the para position .

- Pd-Catalyzed Couplings : Use Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, Xantphos) to couple with aryl halides, leveraging the chloride groups as directing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.